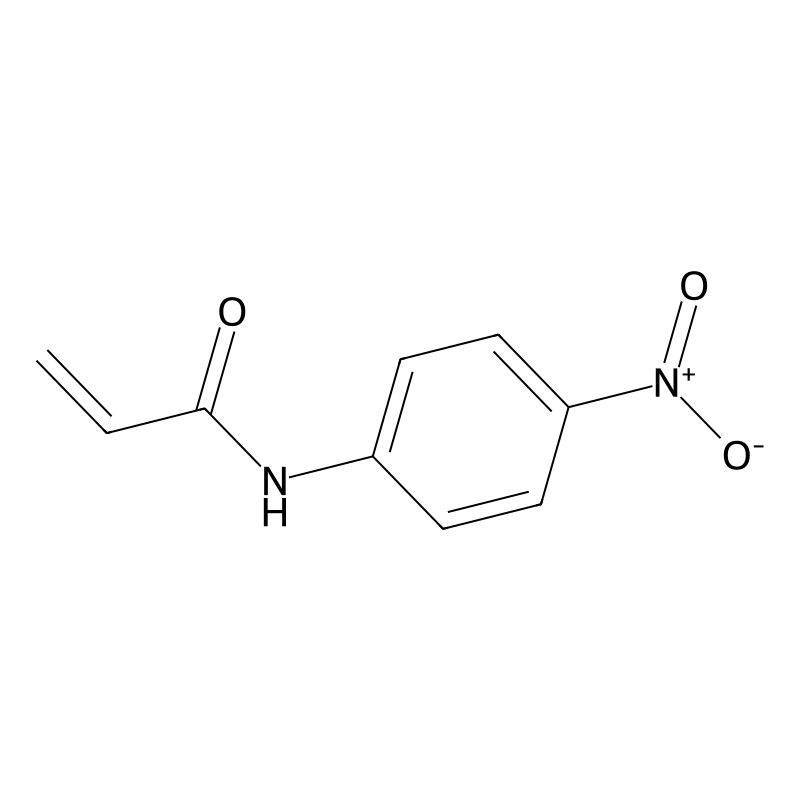

N-(4-Nitrophenyl)acrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Monomer for Copolymerization:

NPA can act as a monomer in the process of copolymerization, where it combines with other monomers to form new polymers with unique properties. Research has explored its copolymerization with various materials, including D-limonene, to create novel copolymers with desired characteristics such as improved thermal stability and potential applications in sustainable materials development [].

Analytical Applications:

NPA's properties make it useful in analytical chemistry. Research has established methods for separating NPA using techniques like High-Performance Liquid Chromatography (HPLC) []. This allows for the identification and quantification of NPA in various samples, which can be valuable in research areas like material characterization and pharmacokinetic studies.

N-(4-Nitrophenyl)acrylamide is an organic compound characterized by the presence of a nitrophenyl group attached to an acrylamide structure. Its molecular formula is C₉H₈N₂O₃, and it features a nitro group (-NO₂) at the para position of the phenyl ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

- Nucleophilic Addition: The acrylamide double bond can undergo nucleophilic addition reactions, making it useful in forming larger molecular structures.

- Polymerization: It can be polymerized to create polyacrylamides, which have applications in drug delivery systems and hydrogels.

- Reduction: The nitro group can be reduced to an amine, altering the compound's properties and reactivity.

Research indicates that N-(4-Nitrophenyl)acrylamide exhibits biological activity, particularly in antiproliferative studies. It has been shown to inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent. The compound's structural features contribute to its interaction with biological targets, enhancing its efficacy.

Several methods exist for synthesizing N-(4-Nitrophenyl)acrylamide:

- Condensation Reaction: A common method involves the condensation of 4-nitroaniline with acryloyl chloride in the presence of a base.

- Azide Coupling: Another approach utilizes 4-nitrobenzoyl azide reacting with an appropriate amine under controlled conditions .

- Solvent-Free Synthesis: Recent advancements have led to solvent-free methods that enhance yield and reduce environmental impact.

N-(4-Nitrophenyl)acrylamide finds applications in various domains:

- Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate.

- Materials Science: Used in the synthesis of polymers and hydrogels for drug delivery systems.

- Chemical Research: Acts as a reagent in organic synthesis and material development.

Studies on N-(4-Nitrophenyl)acrylamide reveal its interactions with biological molecules, particularly proteins. Its ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to target sites. This characteristic is crucial for its efficacy as a pharmaceutical agent.

N-(4-Nitrophenyl)acrylamide shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-Nitrophenyl)acrylamide | Similar nitrophenyl group at meta position | Different biological activity profile |

| N-(4-Chlorophenyl)acrylamide | Chlorine substitution instead of nitro | Exhibits different reactivity |

| N-(4-Methylphenyl)acrylamide | Methyl substitution at para position | Varying solubility characteristics |

N-(4-Nitrophenyl)acrylamide's unique nitro group confers distinct electronic properties that influence both its chemical behavior and biological activity compared to these similar compounds.